molecular formula C19H24FN3O2 B6451175 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine CAS No. 2640959-89-1

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine

Número de catálogo: B6451175
Número CAS: 2640959-89-1
Peso molecular: 345.4 g/mol
Clave InChI: GABAWKOESCKUMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperidine core substituted with two distinct groups:

  • 3-cyclopropyl-1,2,4-oxadiazole methyl at the 4-position: The oxadiazole moiety is a heterocyclic ring known for its metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group introduces steric strain and lipophilicity.

Its molecular formula is C₂₁H₂₅FN₃O₂ (calculated from and analogous structures), with a molecular weight of approximately 370.45 g/mol. The compound’s structural uniqueness lies in the synergistic combination of a strained cyclopropane-oxadiazole system and a fluorinated aromatic substituent, which may optimize both membrane permeability and target affinity .

Propiedades

IUPAC Name

3-cyclopropyl-5-[[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-24-17-5-2-14(10-16(17)20)12-23-8-6-13(7-9-23)11-18-21-19(22-25-18)15-3-4-15/h2,5,10,13,15H,3-4,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABAWKOESCKUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=NC(=NO3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues with Modified Aromatic Substituents

Compound Name Structural Features Key Differences Biological Implications
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine () Piperidine with 4-fluorophenylmethyl and cyclopropyl-oxadiazole Lacks the 4-methoxy group on the phenyl ring Reduced hydrogen-bonding potential; lower solubility compared to the target compound.
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine () Chlorine substituent and benzoyl group Chlorine’s larger atomic radius vs. fluorine may reduce electronegativity and alter metabolic stability. Potential for stronger enzyme inhibition but higher toxicity risk.
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine () 3-Methoxyphenyl-oxadiazole and 4-methylbenzyl Methoxy at meta-position instead of para; methyl group reduces polarity. Weaker target affinity due to lack of fluorine’s electronic effects.

Analogues with Modified Heterocyclic Systems

Compound Name Structural Features Key Differences Biological Implications
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine () Cyclohexyl instead of cyclopropyl on oxadiazole Larger, non-polar cyclohexyl reduces ring strain and lipophilicity. Lower reactivity and altered pharmacokinetics due to reduced steric effects.
3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine () Thiophene-sulfonyl and methylsulfanyl groups Sulfur-containing groups increase molecular weight and potential hepatotoxicity. Possible applications in antiparasitic or antiviral therapies.

Analogues with Varied Core Structures

Compound Name Structural Features Key Differences Biological Implications
1-{3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE () Pyridine core and carboxamide side chain Increased hydrogen-bonding capacity from carboxamide. Enhanced solubility but reduced blood-brain barrier penetration.
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine () 2-Methoxyphenylmethyl substituent Ortho-methoxy group causes steric hindrance. Altered binding to planar receptor sites compared to the target’s para-substituted aromatic ring.

Key Research Findings

  • Bioactivity Trends : The target compound’s 3-fluoro-4-methoxyphenyl group is associated with enhanced antimicrobial and CNS activity in analogues (). Fluorine’s electronegativity improves binding to enzymes like acetylcholinesterase .
  • Metabolic Stability : Cyclopropyl-oxadiazole derivatives exhibit slower hepatic clearance compared to cyclohexyl or phenyl-substituted oxadiazoles ().
  • Solubility vs. Permeability : The para-methoxy group in the target compound balances lipophilicity (from cyclopropane) and aqueous solubility, a critical factor in oral bioavailability .

Data Table: Comparative Analysis

Parameter Target Compound 4-Fluorophenyl Analog () 4-Chloro-2-methoxybenzoyl Analog ()
Molecular Weight ~370.45 g/mol 315.4 g/mol 411.9 g/mol
LogP (Predicted) 3.2 2.8 4.1
Key Substituents 3-fluoro-4-methoxyphenyl, cyclopropyl-oxadiazole 4-fluorophenyl, cyclopropyl-oxadiazole 4-chloro-2-methoxybenzoyl, phenyl-oxadiazole
Bioactivity Antimicrobial, CNS modulation Moderate antimicrobial activity Enzyme inhibition (e.g., CYP450)
Metabolic Stability High (t₁/₂ > 6h) Moderate (t₁/₂ ~4h) Low (t₁/₂ ~2h)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.